molecular formula C22H26O2 B1599185 2,7-Di-tert-butylfluorene-9-carboxylic acid CAS No. 351003-13-9

2,7-Di-tert-butylfluorene-9-carboxylic acid

Cat. No.: B1599185
CAS No.: 351003-13-9
M. Wt: 322.4 g/mol
InChI Key: URUVGZSOUVLVLT-UHFFFAOYSA-N
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Description

2,7-Di-tert-butylfluorene-9-carboxylic acid is a chemical compound with the molecular formula C22H26O2. It is a derivative of fluorene, featuring two tert-butyl groups at the 2 and 7 positions and a carboxylic acid group at the 9 position. This compound is known for its unique structural properties and has applications in various scientific fields, including organic electronics, luminescent materials, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butylfluorene-9-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with fluorene as the starting material.

  • Functionalization: The fluorene core is functionalized by introducing tert-butyl groups at the 2 and 7 positions through Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Di-tert-butylfluorene-9-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or aldehydes.

  • Substitution: The compound can undergo substitution reactions at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted fluorenes.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 2,7-di-tert-butylfluorene-9-carboxylic acid is as an intermediate in the production of organic light emitting diodes (OLEDs). OLEDs are used in displays for smartphones, televisions, and other electronic devices due to their efficiency and superior color quality.

Case Study: OLED Development

Research has shown that incorporating this compound into OLED structures enhances the stability and performance of the devices. It acts as a host material for phosphorescent dopants, improving light emission efficiency and color purity .

Polymer Chemistry

This compound is also utilized in polymer chemistry, particularly in the synthesis of high-performance polymers. Its derivatives can be polymerized to create materials with desirable mechanical and thermal properties.

Application in Olefin Polymerization

A notable application involves its use in processes for producing olefin polymers. The compound can be employed as a ligand in metal-catalyzed polymerization reactions, leading to polymers with tailored properties for specific applications .

Thermodynamic Studies

Thermodynamic properties of 2,7-di-tert-butylfluorene derivatives have been extensively studied to understand their stability and reactivity. These studies are crucial for optimizing conditions for their use in various chemical reactions.

Research Findings

A study published in the Journal of the American Society for Mass Spectrometry highlighted the thermodynamic stability of these compounds under different conditions, providing insights into their behavior during synthesis and application .

Chemical Reactions and Catalysis

The compound serves as a critical reagent in various chemical reactions, including tert-butylation processes. It can facilitate the conversion of carboxylic acids into tert-butyl esters, enhancing the efficiency of synthetic pathways.

Tert-Butylation Reaction Example

Recent advancements have demonstrated that using this compound in conjunction with strong acids like Tf2NH can yield high conversions of amino acids and alcohols into their corresponding tert-butyl derivatives with excellent yields .

Potential Pharmaceutical Applications

While primarily used in materials science and organic synthesis, there is potential for pharmaceutical applications due to its structural characteristics. Compounds derived from this compound may exhibit biological activity that warrants further investigation.

Implications for Drug Development

The structural features that confer stability might also contribute to bioactivity, making it a candidate for further studies aimed at developing new therapeutic agents .

Summary Table of Applications

Application AreaDescription
OLEDsUsed as an intermediate for enhanced light emission efficiency
Polymer ChemistryActs as a ligand in metal-catalyzed polymerization processes
Thermodynamic StudiesProvides insights into stability and reactivity under various conditions
Chemical ReactionsFacilitates efficient tert-butylation of carboxylic acids and alcohols
Pharmaceutical PotentialPossible structural basis for new therapeutic agents

Mechanism of Action

The mechanism by which 2,7-Di-tert-butylfluorene-9-carboxylic acid exerts its effects depends on its specific application For example, in OLEDs, the compound may act as an emissive layer, where its luminescent properties are utilized to produce light

Comparison with Similar Compounds

2,7-Di-tert-butylfluorene-9-carboxylic acid can be compared with other similar compounds, such as:

  • Fluorene: The parent compound without the tert-butyl groups and carboxylic acid.

  • 9-Fluorenone: A ketone derivative of fluorene.

  • 9-Fluorenecarboxylic Acid: A carboxylic acid derivative of fluorene without the tert-butyl groups.

Uniqueness: The presence of tert-butyl groups in this compound enhances its steric hindrance and thermal stability, making it distinct from its simpler counterparts.

Biological Activity

Overview

2,7-Di-tert-butylfluorene-9-carboxylic acid (CAS No. 351003-13-9) is a fluorene derivative with notable structural features that contribute to its biological activity. With a molecular formula of C22H26O2\text{C}_{22}\text{H}_{26}\text{O}_{2} and a molecular weight of 322.44 g/mol, this compound has been the subject of various studies exploring its potential applications in medicinal chemistry and other biological fields.

The compound is characterized by its bulky tert-butyl groups, which enhance its stability and solubility in organic solvents. The carboxylic acid functional group is critical for its interaction with biological targets, influencing its reactivity and biological activity.

PropertyValue
Molecular FormulaC22H26O2
Molecular Weight322.44 g/mol
CAS Number351003-13-9
Purity≥98%

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Cellular Interaction : The carboxylic acid group allows for hydrogen bonding and electrostatic interactions with various biomolecules, enhancing its bioavailability and efficacy.

Research Findings

Recent studies have focused on the pharmacological potential of this compound. For instance:

  • Anticancer Properties : Research indicates that derivatives of this compound have shown promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from damage induced by neurotoxins, possibly through its antioxidant effects .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-Di-tert-butylfluorene-9-carboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of fluorene with tert-butyl groups, followed by carboxylation at the 9-position. For example, bromination of fluorene at the 2,7-positions, followed by substitution with tert-butyl groups via Grignard or organozinc reagents, and subsequent oxidation to introduce the carboxylic acid moiety. Reaction optimization (e.g., temperature control at 80–100°C for tert-butyl group introduction) is critical to avoid side reactions . Purification via recrystallization in ethanol/water mixtures is recommended due to the compound’s limited solubility in polar solvents.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Avoid contact with strong bases or oxidizing agents, as the carboxylic acid group may undergo decarboxylation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows characteristic tert-butyl singlet (~1.4 ppm) and fluorene aromatic protons (6.8–7.8 ppm). 13^{13}C NMR confirms the carboxylic acid carbon at ~170 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C23_{23}H28_{28}O2_2, expected m/z 336.41).
  • FT-IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (broad O-H stretch) .

Advanced Research Questions

Q. How can steric hindrance from tert-butyl groups be mitigated during functionalization reactions?

  • Methodological Answer : Steric hindrance limits electrophilic substitution at the fluorene core. Strategies include:

  • Catalytic Systems : Use bulky palladium catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) for cross-coupling reactions to enhance regioselectivity.
  • Temperature Modulation : Higher temperatures (120–140°C) improve reaction kinetics but may require shorter durations to prevent decomposition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Anomalies in NMR may arise from rotational barriers of tert-butyl groups or residual solvents. Solutions include:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to average out dynamic effects.
  • Deuteration Studies : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent interference.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

Q. What strategies improve reaction yields in carboxylation steps?

  • Methodological Answer : Low yields often result from incomplete oxidation or side reactions. Optimize:

  • Oxidizing Agents : Use KMnO4_4 in acidic conditions (H2_2SO4_4) for controlled oxidation of methyl groups to carboxylic acids.
  • Protection/Deprotection : Temporarily protect reactive sites with trimethylsilyl groups to prevent over-oxidation .

Q. Applications in Academic Research

Q. What are emerging applications of this compound in materials science?

  • Methodological Answer : The compound’s rigid fluorene core and bulky tert-butyl groups make it suitable for:

  • Organic Electronics : As a hole-transporting material in OLEDs due to its high thermal stability and tunable HOMO/LUMO levels.
  • Supramolecular Chemistry : As a building block for self-assembled monolayers (SAMs) via carboxylate anchoring .

Properties

IUPAC Name

2,7-ditert-butyl-9H-fluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUVGZSOUVLVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(=O)O)C=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403095
Record name 2,7-Di-tert-butylfluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-13-9
Record name 2,7-Di-tert-butylfluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,7-Di-tert-butylfluorene-9-carboxylic acid
2,7-Di-tert-butylfluorene-9-carboxylic acid
2,7-Di-tert-butylfluorene-9-carboxylic acid
2,7-Di-tert-butylfluorene-9-carboxylic acid
2,7-Di-tert-butylfluorene-9-carboxylic acid
2,7-Di-tert-butylfluorene-9-carboxylic acid

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